![molecular formula C20H23NO4 B5978033 methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5978033.png)
methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate
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Overview
Description
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research as a tool to investigate different biological processes.
Mechanism of Action
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate works by inhibiting the activity of proteases, which are enzymes responsible for breaking down proteins in the body. It specifically targets serine proteases, which are involved in various biological processes such as blood coagulation, fibrinolysis, and inflammation.
Biochemical and Physiological Effects:
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate has been shown to have various biochemical and physiological effects, including inhibition of blood coagulation, reduction of inflammation, and prevention of tumor growth. It has also been found to have neuroprotective properties and can protect against ischemic brain injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate in lab experiments is its specificity towards serine proteases, which allows for targeted inhibition of these enzymes. However, one limitation is that it may not be suitable for studying the activity of other types of proteases. Additionally, the compound is relatively expensive and may not be readily available in some labs.
Future Directions
There are several future directions for the use of Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and inflammation. Additionally, the compound could be used to study the role of proteases in various biological processes, including the immune response and wound healing. Finally, further research could be done to investigate the potential neuroprotective effects of Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate and its potential use in the treatment of neurological disorders.
Conclusion:
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate is a valuable tool for scientific research, particularly in the study of proteases and their role in different biological processes. Its specificity towards serine proteases, along with its various biochemical and physiological effects, make it a promising compound for the development of new drugs and therapies. Further research is needed to fully understand the potential applications of Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate in the field of scientific research.
Synthesis Methods
The synthesis of Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate involves the reaction of N-methyl glycine with 3-(4-methoxyphenyl)-3-phenylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with methanol and a base such as triethylamine to yield the final compound.
Scientific Research Applications
Methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate is used in various scientific research applications, including but not limited to, studying the role of proteases in different biological processes, investigating the mechanism of action of enzymes, and identifying potential drug targets. It is also used as a tool to determine the specificity and selectivity of enzyme inhibitors.
properties
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(14-20(23)25-3)19(22)13-18(15-7-5-4-6-8-15)16-9-11-17(24-2)12-10-16/h4-12,18H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINJZGVMCHWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate |
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